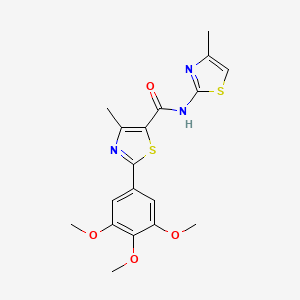
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(3,4-dimethoxybenzyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C8H16O6(2S,3R,4S,5S,6R)-2-ethoxy-6-hydroxymethyl-tetrahydro-pyran-3,4,5-triol . It belongs to the class of glucopyranosides and is characterized by its unique structure, which includes a benzofuran ring and a pyrazole moiety .
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route starts with the protection of glucose (D-glucopyranose) at the hydroxyl groups. Subsequent reactions include the introduction of the benzofuran ring and the pyrazole carboxamide group. Detailed reaction conditions and intermediates would be necessary for a comprehensive synthetic pathway.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxyl groups in the glucose moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the pyrazole carboxamide may be relevant.
Substitution: The compound may participate in substitution reactions at various positions.
Protecting Groups: Common protecting groups for glucose include acetyl (Ac) or benzoyl (Bz) groups.
Benzofuran Ring Formation: Cyclization reactions using appropriate reagents.
Pyrazole Carboxamide Formation: Amide bond formation with a pyrazole carboxylic acid derivative.
Major Products:: The major product is the desired compound itself, with the specified benzofuran and pyrazole functionalities.
Scientific Research Applications
Chemistry::
Chemical Probes: Researchers use this compound as a probe to study carbohydrate chemistry and reactivity.
Glycosylation Studies: Investigations into glycosylation reactions and mechanisms.
Antioxidant Properties: The hydroxyl groups contribute to potential antioxidant effects.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways.
Metabolic Studies: Understanding glucose metabolism and its derivatives.
Pharmaceuticals: Potential drug candidates due to its unique structure.
Functional Materials: Applications in materials science.
Mechanism of Action
The exact mechanism of action remains an active area of research. the compound’s hydroxyl groups and heterocyclic rings likely interact with cellular targets, influencing biological processes.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, further research could explore related molecules with benzofuran and pyrazole moieties.
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-26-19-5-3-13(9-20(19)27-2)12-22-21(25)17-11-16(23-24-17)14-4-6-18-15(10-14)7-8-28-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
ZUDLQADXXGNWHV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-{[2-(4-methoxyphenyl)ethyl]amino}-1-oxopropan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11150759.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11150768.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11150769.png)
![3-{3-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11150778.png)
![6-benzyl-5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150782.png)
![3-[2-(4-chlorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11150786.png)

![6-benzyl-3-(4-chlorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11150789.png)
![(8-methyl-2-oxo-4-propylchromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11150795.png)
![3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11150807.png)
![N-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}norvaline](/img/structure/B11150808.png)
![N-[2-(1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B11150815.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11150819.png)
![7-[(2,4-difluorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11150822.png)
